4'-Epi-daunorubicin
Overview
Description
4’-Epi-daunorubicin is an anthracycline antibiotic and a derivative of daunorubicin. It is known for its antitumor properties and is used in chemotherapy. This compound is structurally similar to daunorubicin but has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar moiety, which contributes to its unique properties and reduced toxicity compared to daunorubicin .
Mechanism of Action
Target of Action
4’-Epi-daunorubicin, also known as Epidaunorubicin, primarily targets the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target in cancer therapy .
Mode of Action
Epidaunorubicin interacts with its target through a number of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs, inhibiting topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the religation portion of the ligation-religation reaction .
Biochemical Pathways
The biosynthetic pathway of thymidine diphospho (TDP)-L-daunosamine, aglycon of daunorubicin, involves a cluster of dnm genes, among which the dnmV gene product reduces the C-4 ketone to a hydroxyl group . Replacement of dnmV with other genes whose products reduce C-4 ketone to an epi-hydroxy group might switch the metabolic flux from daunorubicin to 4’-epidaunorubicin in the daunorubicin-producing strain .
Pharmacokinetics
Studies on daunorubicin, a closely related anthracycline, have shown that it exhibits significant inter-individual variability in pharmacokinetics . Factors such as obesity, body composition, and genetic polymorphisms can influence the pharmacokinetics of daunorubicin .
Result of Action
The interaction of 4’-Epi-daunorubicin with DNA and topoisomerase II leads to double-strand breaks in the DNA, inhibiting DNA replication and transcription, and ultimately leading to cell death . This makes it effective in the treatment of various types of cancer.
Action Environment
The action of 4’-Epi-daunorubicin can be influenced by various environmental factors. For instance, the genetically engineered strain producing 4’-Epi-daunorubicin has a different fermentation condition and extraction protocol compared with the wild type daunorubicin producer . Additionally, the interaction of daunorubicin with model membranes has shown that membrane structure and lipid composition can influence the drug’s action .
Biochemical Analysis
Biochemical Properties
4’-Epi-daunorubicin interacts with various enzymes, proteins, and other biomolecules. It is produced by the metabolic engineering of Streptomyces coeruleorubidus strain SIPI-1482 . The dnmV gene in the biosynthetic pathway of TDP-L-daunosamine was disrupted, and the daunorubicin biosynthetic pathway was reconstituted avermitilis led to the production of 4’-Epi-daunorubicin .
Cellular Effects
4’-Epi-daunorubicin has significant effects on various types of cells and cellular processes. It influences cell function by inducing double-strand breaks (DSBs) in DNA, causing cell cycle arrest at different checkpoints . It also generates free radicals that cause cell and DNA damage .
Molecular Mechanism
The molecular mechanism of 4’-Epi-daunorubicin involves complex formation with DNA by intercalation between base pairs, inhibiting DNA and RNA synthesis . It also stabilizes the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This leads to cell death .
Temporal Effects in Laboratory Settings
Over time, 4’-Epi-daunorubicin shows changes in its effects in laboratory settings. The genetically engineered strain producing 4’-Epi-daunorubicin has a different fermentation condition and extraction protocol compared with the wild type daunorubicin producer .
Metabolic Pathways
4’-Epi-daunorubicin is involved in the biosynthetic pathway of TDP-L-daunosamine avermitilis switches the metabolic flux from daunorubicin to 4’-Epi-daunorubicin .
Subcellular Localization
Daunorubicin, a related compound, has been found to be sequestered in the mitochondrial compartment in resistant cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Epi-daunorubicin can be synthesized through a series of chemical reactions starting from daunorubicin. The process involves the oxidation of the C-4’ hydroxyl group of daunorubicin to form a 4’-keto intermediate, followed by reduction with sodium borohydride (NaBH4) and mild alkaline hydrolysis to remove protecting groups .
Industrial Production Methods: Industrial production of 4’-Epi-daunorubicin involves metabolic engineering of microbial strains such as Streptomyces coeruleorubidus. By disrupting specific genes in the biosynthetic pathway of daunorubicin and introducing genes from other microorganisms, the production of 4’-Epi-daunorubicin can be achieved. The fermentation process typically involves specific conditions such as a seed age of 24-40 hours and an 8-day fermentation period at 25°C .
Chemical Reactions Analysis
Types of Reactions: 4’-Epi-daunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The C-4’ hydroxyl group can be oxidized using oxidizing agents to form a 4’-keto intermediate.
Reduction: Sodium borohydride (NaBH4) is commonly used to reduce the 4’-keto intermediate back to a hydroxyl group.
Substitution: Various protecting groups can be introduced and subsequently removed under mild alkaline conditions.
Major Products: The major product formed from these reactions is 4’-Epi-daunorubicin itself, which is used as an intermediate in the synthesis of other anthracycline antibiotics such as epirubicin .
Scientific Research Applications
4’-Epi-daunorubicin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study the synthesis and modification of anthracycline antibiotics.
- Investigated for its interactions with DNA and its ability to intercalate between DNA strands .
Biology:
- Studied for its effects on cellular processes and its ability to induce apoptosis in cancer cells.
- Used in research to understand the mechanisms of drug resistance in cancer therapy .
Medicine:
- Employed in chemotherapy regimens for the treatment of various cancers, including leukemia and breast cancer.
- Investigated for its potential to reduce the side effects associated with traditional anthracycline antibiotics .
Industry:
- Produced on an industrial scale through fermentation processes involving genetically engineered microbial strains.
- Used as an intermediate in the production of other anthracycline antibiotics .
Comparison with Similar Compounds
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-RPDDNNBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206629 | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57918-24-8 | |
Record name | Epidaunorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57918-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Epi-daunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57918-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIDAUNORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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